2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine
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Overview
Description
2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine is a complex organic compound that features a fluorinated pyridine ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine typically involves multiple steps. One common approach is the Stille coupling reaction, where a stannylated triazole is coupled with a fluorinated pyridine derivative. The reaction conditions often include the use of a palladium catalyst and an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole moiety can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The stannyl group can be used in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex molecules with additional functional groups .
Scientific Research Applications
2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Chemical Biology: Utilized in the development of probes and other tools for studying biological systems.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole moiety can engage in hydrogen bonding and other interactions, while the fluorinated pyridine ring can influence the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
Uniqueness
2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine is unique due to the presence of both a fluorinated pyridine ring and a triazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile building block for various applications .
Properties
CAS No. |
864866-09-1 |
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Molecular Formula |
C20H33FN4Sn |
Molecular Weight |
467.2 g/mol |
IUPAC Name |
tributyl-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]stannane |
InChI |
InChI=1S/C8H6FN4.3C4H9.Sn/c1-6-5-11-12-13(6)7-3-2-4-10-8(7)9;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; |
InChI Key |
MHCOLAOHGYHHRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=C(N=CC=C2)F)C |
Origin of Product |
United States |
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